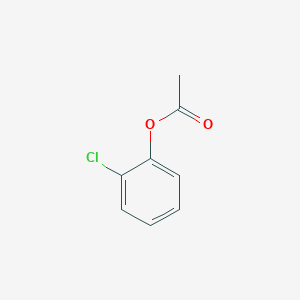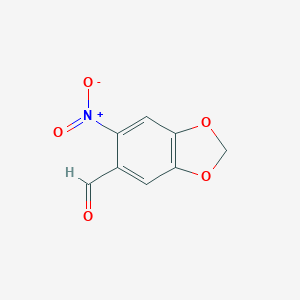
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol
Übersicht
Beschreibung
1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol compound that contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position. This compound is found in various vegetable oils, including poppy seed, hazelnut, maize, and olive oils . It is known for its role in lipid biochemistry and has applications in various scientific fields.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin kann durch chemische oder biologische Verfahren synthetisiert werden. In der chemischen Synthese reagiert Glycerin mit Linolsäure und Palmitinsäure zu 1,2-Linoleoylglycerin und Palmitoylglycerin, die dann zur Herstellung der Zielverbindung umgesetzt werden . Die Reaktion beinhaltet typischerweise Veresterungsprozesse unter kontrollierten Bedingungen.
Industrielle Produktionsverfahren: Die industrielle Produktion von 1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin beinhaltet ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen gewährleistet eine hohe Ausbeute und Reinheit des Produkts. Die Verbindung wird häufig in flüssiger Form hergestellt und bei niedrigen Temperaturen gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: 1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in einfachere Glyceride umwandeln.
Substitution: Estergruppen in der Verbindung können Substitutionsreaktionen mit anderen Fettsäuren eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Säure- oder Basenkatalysatoren werden oft eingesetzt, um Substitutionsreaktionen zu erleichtern.
Hauptprodukte:
Oxidation: Hydroperoxide und sekundäre Oxidationsprodukte.
Reduktion: Einfachere Glyceride und Fettsäuren.
Substitution: Modifizierte Triacylglycerine mit unterschiedlichen Fettsäurezusammensetzungen.
Wissenschaftliche Forschungsanwendungen
1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin findet vielfältige Anwendung in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard in der Lipidanalyse und Chromatographie verwendet.
Biologie: Wird untersucht für seine Rolle im Lipidstoffwechsel und in zellulären Funktionen.
Industrie: Wird bei der Herstellung von hochreinen Lipidstandards und in der pharmazeutischen Entwicklung eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin beinhaltet seine Interaktion mit lipidstoffwechselnden Wegen. Die Verbindung wird in Zellmembranen eingebaut und beteiligt sich an Lipid-Signalprozessen. Sie zielt auf bestimmte Enzyme und Rezeptoren, die am Lipidstoffwechsel beteiligt sind, und beeinflusst so zelluläre Funktionen und physiologische Reaktionen .
6. Vergleich mit Ähnlichen Verbindungen
Ähnliche Verbindungen:
- 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-Glycerin
- 1,2-Dioleoyl-3-Palmitoyl-rac-Glycerin
- 1,2-Dilinoleoyl-3-Stearoyl-rac-Glycerin
Vergleich: 1,2-Dilinoleoyl-3-Palmitoyl-rac-Glycerin ist aufgrund seiner spezifischen Fettsäurezusammensetzung, die Linolsäure und Palmitinsäure umfasst, einzigartig. Diese Zusammensetzung beeinflusst seine physikalischen und chemischen Eigenschaften und unterscheidet sie von anderen Triacylglycerinen. Sein Vorkommen in verschiedenen Pflanzenölen und seine Rolle bei der Reduzierung der Schalenentwicklung bei Äpfeln unterstreichen seine einzigartigen Anwendungen .
Wirkmechanismus
The mechanism of action of 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound is incorporated into cellular membranes and participates in lipid signaling processes. It targets specific enzymes and receptors involved in lipid metabolism, influencing cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Stearoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol
- 1,2-Dioleoyl-3-Palmitoyl-rac-glycerol
- 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol
Comparison: 1,2-Dilinoleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific fatty acid composition, which includes linoleic acid and palmitic acid. This composition influences its physical and chemical properties, making it distinct from other triacylglycerols. Its presence in various vegetable oils and its role in reducing scald development on apples highlight its unique applications .
Eigenschaften
IUPAC Name |
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWUIOWWNQCQA-YBQWMRSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-15-0 | |
| Record name | 1,2-Dilinoleoyl-3-palmitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DILINOLEOYL-3-PALMITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y321C08RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















